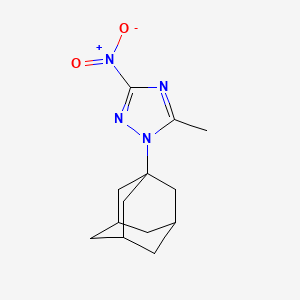
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, also known as AdNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is still under investigation. However, studies have shown that 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole can interact with certain enzymes and proteins, leading to changes in their activity and function. For example, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and blocking its function.
Biochemical and Physiological Effects:
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects, depending on the specific application and context. In materials science, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and selective adsorption. In biochemistry, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of certain enzymes, leading to changes in cellular function and metabolism. In pharmacology, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been investigated for its potential to modulate neuronal activity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole.
Orientations Futures
There are several future directions for research involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One potential direction is the development of new functional materials based on 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, such as metal-organic frameworks and coordination polymers. Another direction is the investigation of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole's potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole and its potential applications in other fields, such as catalysis and sensing.
Conclusion:
In conclusion, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound with significant potential for scientific research in various fields, including materials science, biochemistry, and pharmacology. Its synthesis method has been optimized to produce high yields of pure 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole with minimal impurities. 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects, depending on the specific application and context. While 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has several advantages for lab experiments, it also has several limitations that must be taken into account. There are several future directions for research involving 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole, including the development of new functional materials and the investigation of its potential as a drug candidate for neurological disorders.
Méthodes De Synthèse
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 1-adamantylamine with methyl acrylate, followed by nitration of the resulting product with nitric acid. This method has been optimized to produce high yields of pure 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole with minimal impurities.
Applications De Recherche Scientifique
1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. In materials science, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been used as a building block for the synthesis of new functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has potential applications in the treatment of diseases such as glaucoma and epilepsy. In pharmacology, 1-(1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been investigated for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-14-12(17(18)19)15-16(8)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBHQNDUVXQTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)